D-2-Amino-4-sulfobutyric acid

説明

Nomenclature and Stereochemical Considerations

The naming and structural depiction of D-2-Amino-4-sulfobutyric acid are critical for unambiguous scientific communication.

This compound is known by several names in scientific literature. Its systematic IUPAC name is (2R)-2-amino-4-sulfobutanoic acid. guidechem.comalfa-chemistry.com A widely used common name for this compound is D-homocysteic acid. guidechem.com Other synonyms include (R)-2-Amino-4-sulfobutanoic acid and this compound. guidechem.com The CAS registry number for the D-isomer is 56892-03-6. guidechem.com

| Nomenclature Type | Name |

| Systematic (IUPAC) Name | (2R)-2-amino-4-sulfobutanoic acid |

| Common Name | D-Homocysteic acid |

| CAS Registry Number | 56892-03-6 |

This table summarizes the key names and identifiers for this compound.

This compound is the D-enantiomer of homocysteic acid. guidechem.comebi.ac.uk Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Therefore, this compound is the mirror image of L-2-Amino-4-sulfobutyric acid (also known as L-homocysteic acid). guidechem.comhmdb.ca This stereochemical difference, specifically the "D" configuration at the alpha-carbon, is a crucial distinguishing feature. guidechem.comhmdb.ca The L-isomer, with the systematic name (2S)-2-amino-4-sulfobutanoic acid, is also a subject of scientific study. contaminantdb.cawikipedia.orgfoodb.ca

| Isomer | Systematic Name | Common Name |

| D-Isomer | (2R)-2-amino-4-sulfobutanoic acid | D-Homocysteic acid |

| L-Isomer | (2S)-2-amino-4-sulfobutanoic acid | L-Homocysteic acid |

This table contrasts the D- and L-isomers of 2-Amino-4-sulfobutyric acid.

Biochemical Classification and Significance in Biological Systems

The classification of this compound provides insight into its potential roles and structural similarities to other key biological molecules.

This compound is classified as a non-proteinogenic alpha-amino acid. ontosight.aiobolibrary.orghmdb.ca This means that while it possesses the fundamental structure of an alpha-amino acid (a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain), it is not one of the 20 common amino acids incorporated into proteins during translation. hmdb.cacontaminantdb.ca Its L-form, L-homocysteic acid, is also a non-proteinogenic amino acid. ontosight.ai

The molecular architecture of this compound shows similarities to other amino acids. It is considered a derivative of alanine. medchemexpress.commedchemexpress.com Structurally, it is a homologue of cysteine, with an additional methylene (B1212753) bridge in its carbon chain. wikipedia.org Recent research has explored the synthesis of D-homocysteic acid through methods involving protected serine derivatives. vulcanchem.com

A key feature of this compound is the presence of a sulfonic acid group (-SO3H) in its side chain. ontosight.aisigmaaldrich.com This classifies it as an amino sulfonic acid. This functional group distinguishes it from many common amino acids and contributes to its chemical properties. ontosight.ai

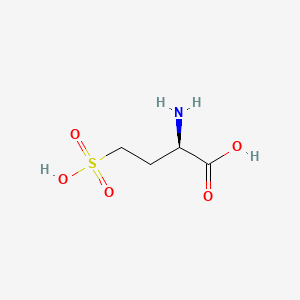

Structure

3D Structure

特性

CAS番号 |

56892-03-6 |

|---|---|

分子式 |

C4H9NO5S |

分子量 |

183.19 g/mol |

IUPAC名 |

(2R)-2-amino-4-sulfobutanoic acid |

InChI |

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m1/s1 |

InChIキー |

VBOQYPQEPHKASR-GSVOUGTGSA-N |

SMILES |

C(CS(=O)(=O)O)C(C(=O)O)N |

異性体SMILES |

C(CS(=O)(=O)O)[C@H](C(=O)O)N |

正規SMILES |

C(CS(=O)(=O)O)C(C(=O)O)N |

配列 |

X |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of D 2 Amino 4 Sulfobutyric Acid

Theoretical Biosynthetic Routes and Chemical Precursors

The biosynthesis of D-2-Amino-4-sulfobutyric acid is hypothesized to originate from key intermediates within the sulfur amino acid metabolic network. Due to its structural similarity, L-homocysteine, a central compound in the methionine cycle, is considered the most probable chemical precursor. frontiersin.orgresearchgate.net

The proposed primary chemical transformation involves the oxidation of the thiol group (-SH) of a homocysteine molecule to a sulfonic acid (-SO₃H) group. This significant oxidative step would form the backbone of 2-Amino-4-sulfobutyric acid. The subsequent stereochemical inversion to the D-configuration is a critical step, addressed in the enzymatic pathways below.

Table 1: Proposed Chemical Precursor for this compound Biosynthesis

| Chemical Precursor | Resulting Compound (L-form) | Key Transformation |

|---|

Enzymatic Pathways Involved in Formation

The formation of this compound would require specific enzymatic machinery capable of both modifying the amino acid side-chain and establishing the correct D-chiral form. These processes are likely connected to by-products of major metabolic cycles and involve specific classes of stereoisomer-modifying enzymes.

Homocysteine is a critical junction in sulfur metabolism, derived from the demethylation of S-adenosylmethionine (SAM). frontiersin.org Normally, homocysteine is either remethylated back to methionine or directed into the transsulfuration pathway to be converted to cystathionine (B15957) and subsequently cysteine. nih.govresearchgate.net

The theoretical biosynthesis of 2-Amino-4-sulfobutyric acid represents an alternative fate for homocysteine. This pathway would involve the enzymatic oxidation of the homocysteine side chain. While the specific enzymes for this reaction are not identified, it would constitute a branch from the canonical methionine cycle, converting a cycle intermediate into a distinct sulfonated amino acid.

The presence of the D-chiral center is a defining feature of the target molecule. In biological systems, D-amino acids are typically synthesized from their L-enantiomers by the action of amino acid racemases or epimerases. nih.govwikipedia.org These enzymes play a central role in D-amino acid metabolism. nih.gov Racemases catalyze the interconversion of D- and L-enantiomers, and can be dependent or independent of coenzymes like pyridoxal (B1214274) 5'-phosphate (PLP). nih.govfrontiersin.org Epimerases are another class of enzymes that can introduce D-amino acid residues into peptides. frontiersin.org

Two primary enzymatic scenarios can be proposed for the synthesis of this compound:

Epimerization after Side-Chain Modification: The L-precursor, L-homocysteine, is first oxidized to form L-2-Amino-4-sulfobutyric acid. Subsequently, a specific amino acid racemase or epimerase acts on this L-isomer to catalyze its conversion to the D-form.

Epimerization before Side-Chain Modification: An amino acid racemase first converts L-homocysteine to D-homocysteine. This D-isomer then serves as the substrate for an oxidative enzyme that modifies the thiol side chain to yield the final product, this compound.

The existence of racemases with broad substrate specificity in various organisms lends plausibility to these proposed pathways. mdpi.com

Table 2: Proposed Enzymatic Steps in Chiral Synthesis

| Proposed Pathway | Step 1 | Enzyme Type | Step 2 | Enzyme Type |

|---|---|---|---|---|

| Pathway A | Oxidation of L-Homocysteine to L-2-Amino-4-sulfobutyric acid | Oxidase / Oxygenase | Epimerization of L-isomer to D-isomer | Amino Acid Racemase / Epimerase |

| Pathway B | Epimerization of L-Homocysteine to D-Homocysteine | Amino Acid Racemase | Oxidation of D-Homocysteine to this compound | Oxidase / Oxygenase |

Investigation of Catabolic Pathways and Degradation Mechanisms

Specific catabolic pathways for this compound have not been characterized. However, the degradation would likely follow the general principles of amino acid catabolism. encyclopedia.pub This process typically begins with the removal of the α-amino group through transamination or oxidative deamination, converting the amino acid into its corresponding α-keto acid. nih.gov

The resulting carbon skeleton, 4-sulfo-2-oxobutanoic acid, would then enter central metabolic pathways to be further broken down. The metabolic fate of the sulfonic acid group is less clear, as it is a highly stable functional group. The degradation of the carbon chain would likely proceed through pathways that handle four-carbon units, though the specific enzymes involved in the catabolism of this particular sulfonated molecule are currently unknown.

Molecular and Cellular Biological Roles of D 2 Amino 4 Sulfobutyric Acid

Interactions with Receptors and Ligand Binding Studies

The structural resemblance of D-2-Amino-4-sulfobutyric acid to glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, suggests its potential to interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

This compound as an NMDA Receptor Ligand/Agonist in in vitro Systems

While direct in vitro binding assays and electrophysiological studies specifically characterizing the interaction of this compound with NMDA receptors are limited, evidence from structurally similar compounds provides a strong basis for its potential role as a ligand. L-homocysteic acid, the L-enantiomer of a close structural analog, is a potent agonist at the NMDA receptor nih.govwikipedia.orgnih.govmedchemexpress.com. This suggests that this compound may also bind to and activate the NMDA receptor.

The NMDA receptor is a heterotetrameric ion channel that typically consists of two GluN1 and two GluN2 subunits researchgate.net. Activation of the receptor requires the binding of both a co-agonist, such as glycine or D-serine, to the GluN1 subunit and glutamate to the GluN2 subunit researchgate.net. It is plausible that this compound could act as an agonist at the glutamate binding site on the GluN2 subunit. Further in vitro studies, such as radioligand binding assays and patch-clamp electrophysiology on cells expressing NMDA receptors, are necessary to definitively characterize the binding affinity and agonist efficacy of this compound.

Mechanistic Studies of Receptor Activation and Conformational Changes

The activation of the NMDA receptor by an agonist induces significant conformational changes in the protein, leading to the opening of its ion channel. This process is initiated by the binding of the agonist to the ligand-binding domain (LBD) of the GluN2 subunit. This binding event is thought to trigger a clamshell-like closure of the LBD, which in turn pulls on the linker regions connecting the LBD to the transmembrane domains. This mechanical force is then transmitted to the transmembrane helices, causing them to rearrange and open the channel pore, allowing for the influx of cations such as Ca2+ and Na+.

Given the potential of this compound to act as an NMDA receptor agonist, it is hypothesized that its binding would induce a similar cascade of conformational changes. The degree of receptor activation and the subsequent ion flux would be dependent on the specific binding kinetics and the extent to which the binding of this compound stabilizes the active conformation of the receptor. Detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, of the NMDA receptor in complex with this compound would be required to elucidate the precise molecular mechanism of activation and the specific conformational changes involved.

Enzymatic Activity Modulation

The metabolic fate and regulatory functions of amino acids are often governed by specific enzymes. This compound, as a D-amino acid, is a potential substrate or modulator for enzymes that act on this class of molecules.

Effects on Amino Acid Metabolic Enzymes

Sulfur-containing amino acids are integral to various metabolic pathways, including the synthesis of proteins, glutathione (B108866), and taurine (B1682933). The introduction of this compound into a biological system could potentially influence the enzymes involved in these pathways. For instance, enzymes of the transsulfuration pathway, which interconverts methionine and cysteine, could be affected. However, specific studies on the effects of this compound on amino acid metabolic enzymes are currently lacking. Research in this area would be valuable to understand its broader physiological impact.

Potential as an Enzyme Substrate or Inhibitor (e.g., D-Amino Acid Oxidase)

D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide worthington-biochem.comwikipedia.org. The substrate specificity of DAAO is broad, with a preference for neutral D-amino acids wikipedia.org. Given that this compound is a D-amino acid, it is a plausible candidate as a substrate for DAAO.

The activity of DAAO can be determined using various enzymatic assays, including those that measure the production of the α-keto acid, ammonia, or hydrogen peroxide nih.govfrontiersin.orgsigmaaldrich.com. To ascertain whether this compound is a substrate for DAAO, one could perform an in vitro assay using purified DAAO and monitor the reaction progress. If it acts as a substrate, the rate of the reaction would provide information about its kinetic parameters (Km and Vmax).

Conversely, this compound could also act as an inhibitor of DAAO. Competitive inhibitors often share structural similarity with the natural substrate. Therefore, it is conceivable that this compound could bind to the active site of DAAO without being turned over, thereby inhibiting the degradation of other D-amino acids like D-serine. Inhibition studies would be necessary to explore this possibility.

Table 1: Potential Interaction of this compound with D-Amino Acid Oxidase (DAAO)

| Interaction Type | Experimental Approach | Expected Outcome |

| Substrate | In vitro enzymatic assay with purified DAAO and this compound as the substrate. | Production of the corresponding α-keto acid, ammonia, and hydrogen peroxide. |

| Inhibitor | In vitro enzymatic assay with a known DAAO substrate (e.g., D-serine) in the presence of varying concentrations of this compound. | A decrease in the rate of the enzymatic reaction with increasing concentrations of this compound. |

Cellular Signaling and Transport Mechanisms

The entry of amino acids into cells and their subsequent effects on intracellular signaling are tightly regulated processes.

The transport of amino acids across the cell membrane is mediated by a variety of amino acid transporters with overlapping substrate specificities. The transport of sulfated amino acids is a crucial process for cellular metabolism nih.govnih.gov. The specific transporters responsible for the uptake of this compound have not yet been identified. However, based on its structure, it is likely to be transported by one or more of the known neutral or acidic amino acid transport systems. For example, the uptake of sulfate (B86663) can be influenced by sulfur-containing amino acids, suggesting a potential interplay between this compound and sulfate transporters nih.govoup.com. Further research is needed to characterize the specific transport mechanisms for this compound.

Once inside the cell, amino acids can act as signaling molecules, influencing pathways that regulate cell growth, proliferation, and metabolism. For instance, the activation of NMDA receptors by an agonist like this compound would lead to an influx of calcium ions. This increase in intracellular calcium can trigger a multitude of signaling cascades, including the activation of calcium/calmodulin-dependent protein kinases (CaMKs), protein kinase C (PKC), and the regulation of gene expression through transcription factors like CREB. The specific signaling pathways activated by this compound would depend on the cell type and the complement of signaling molecules present.

Influence on Amino Acid Transporter Systems (e.g., Glutamate-Cystine Antiporter Function in Neurons)

This compound, also known as D-homocysteic acid, is a structural analog of the excitatory amino acid glutamate. Its interaction with amino acid transporter systems, particularly the glutamate-cystine antiporter (system xc-), is of significant interest in neurobiology. System xc- is a crucial transporter in the central nervous system, responsible for the uptake of extracellular cystine in exchange for intracellular glutamate. frontiersin.orgjhu.edu This process is vital for neuronal homeostasis, as it supplies the precursor for the antioxidant glutathione (GSH) and modulates extracellular glutamate levels. nih.gov

Research indicates that homocysteic acid can act as an inhibitor of the system xc- transporter. nih.govnih.gov While some studies specify that L-homocysteate, a structurally related compound, inhibits system xc-, the broader identification of homocysteic acid as an inhibitor suggests a potential role for the D-isomer as well. nih.gov The activity of system xc- can be modulated by various structurally related molecules, and compounds like L-α-aminoadipate and L-homocysteine sulfinate are known inhibitors. nih.gov The stereoselectivity of the transporter for this compound is not definitively established in the available literature, but the inhibitory action of its racemate or L-isomer implies a likely interaction.

The potential inhibition of the glutamate-cystine antiporter by this compound could have significant consequences for neuronal function. By blocking the uptake of cystine, it could limit the synthesis of glutathione, thereby increasing cellular vulnerability to oxidative stress. nih.gov Simultaneously, inhibiting the release of glutamate could alter synaptic transmission and neuronal excitability.

| Transporter System | Substrates | Inhibitors | Potential Influence of this compound |

| Glutamate-Cystine Antiporter (System xc-) | L-Cystine, L-Glutamate | L-Homocysteate, L-Homocysteine sulfinate, Homocysteic acid nih.gov | Potential inhibitor, leading to reduced cystine uptake and glutamate release. |

Downstream Cellular Responses and Pathway Activation (e.g., Regulation of Gene Expression, Nutrient Metabolism)

The interaction of this compound with cellular components can trigger a cascade of downstream responses, impacting gene expression and nutrient metabolism. As an analog of glutamate, this compound can act as an agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors. mdpi.comnih.gov

Activation of NMDA receptors by this compound can lead to an influx of calcium ions into neurons. This increase in intracellular calcium is a key signaling event that can activate various enzymes and transcription factors, ultimately leading to changes in gene expression. For instance, sustained NMDA receptor activation can lead to the expression of genes involved in synaptic plasticity, but also to excitotoxicity and neuronal cell death if the activation is excessive. nih.gov Studies on homocysteic acid (without specifying the isomer) have shown it to be toxic to human neuronal cell lines, further supporting its role as an excitotoxic agent. nih.gov This neurotoxicity is cell-type specific and may contribute to the neurodegenerative patterns seen in certain neurological diseases. nih.gov

| Cellular Response | Pathway/Mechanism | Potential Effect of this compound |

| Regulation of Gene Expression | Activation of NMDA receptors, leading to calcium influx and activation of transcription factors. | Can induce expression of genes related to synaptic plasticity or excitotoxicity. |

| Nutrient Metabolism | General D-amino acid metabolism via enzymes like D-amino acid oxidase. nih.gov | May be catabolized, but specific impacts on nutrient-sensing pathways are not well-defined. |

| Cellular Viability | Excitotoxicity through overstimulation of NMDA receptors. nih.gov | Can lead to neuronal cell death, particularly in specific neuronal cell types. nih.gov |

Synthetic Chemistry and Derivative Development for D 2 Amino 4 Sulfobutyric Acid

Chemical Synthesis Methodologies for D-2-Amino-4-sulfobutyric Acid

The synthesis of this compound can be approached through various chemical strategies, with a significant emphasis on controlling the stereochemistry at the α-carbon to obtain the desired D-enantiomer.

Achieving the D-configuration of 2-Amino-4-sulfobutyric acid with high enantiomeric purity is a key challenge in its synthesis. Two primary strategies for stereoselective synthesis are the use of chiral auxiliaries and enzymatic methods.

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. williams.edu Evans oxazolidinones are a well-established class of chiral auxiliaries widely used in the asymmetric synthesis of α-amino acids. nih.govsantiago-lab.com A plausible synthetic route to this compound using an Evans-type auxiliary is outlined below. The synthesis would begin with the acylation of a commercially available D-amino alcohol-derived oxazolidinone to introduce the butyric acid backbone. Subsequent stereoselective alkylation of the enolate with a suitable electrophile containing a protected sulfur moiety would establish the desired stereocenter. Finally, cleavage of the chiral auxiliary would yield the target D-amino acid. The predictability and high diastereoselectivity of this method make it a powerful tool for obtaining the desired enantiomer.

Enzymatic Synthesis:

Enzymatic methods offer a highly selective and environmentally benign alternative for the synthesis of D-amino acids. mdpi.com Strategies such as dynamic kinetic resolution (DKR) have been successfully employed for the production of various D-amino acids. rsc.org In a DKR process, a racemic mixture of a starting material is converted to a single enantiomer of the product through the combination of a stereoselective enzyme and in situ racemization of the unreacted enantiomer. For the synthesis of this compound, a hypothetical enzymatic approach could involve the use of a D-amino acid oxidase or a D-aminotransferase. These enzymes could selectively act on a racemic precursor to yield the desired D-isomer with high enantiomeric excess.

| Method | Principle | Key Advantages |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective bond formation. | High diastereoselectivity, well-established procedures. williams.edunih.gov |

| Enzymatic Synthesis | Use of stereoselective enzymes to resolve a racemic mixture or perform an asymmetric transformation. | High enantioselectivity, mild reaction conditions. mdpi.com |

A common and direct method for the synthesis of homocysteic acid is the oxidation of homocysteine. researchgate.net To obtain this compound, the starting material would be D-homocysteine. The thiol group of D-homocysteine is oxidized to a sulfonic acid group. This transformation can be achieved using various oxidizing agents. Strong oxidizing agents such as performic acid or hydrogen peroxide are typically employed for this purpose. The reaction involves the conversion of the thiol (-SH) group through intermediate oxidation states to the stable sulfonic acid (-SO3H) moiety. Careful control of the reaction conditions is necessary to ensure complete oxidation and to avoid unwanted side reactions.

In biological systems and in proteomics studies, the conversion of methionine to homocysteic acid has been observed under conditions of heavy oxidation. nih.gov This suggests that oxidative stress can lead to the formation of this amino acid.

Synthesis and Characterization of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for probing its biological activity and for the development of research tools.

This compound is an agonist at the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system. nih.govnih.gov The structural features of the molecule, including the α-amino group, the α-carboxylate group, and the terminal sulfonate group, are crucial for its binding and activation of the receptor. The synthesis and pharmacological evaluation of analogues with systematic structural modifications can provide valuable insights into the structure-activity relationships (SAR) at the NMDA receptor.

Modifications can be made to several parts of the molecule:

The Carbon Backbone: Altering the length of the carbon chain between the α-carbon and the sulfonate group can affect the spatial relationship between the key binding moieties and influence receptor affinity and efficacy.

The Sulfonate Group: Replacing the sulfonate group with other acidic moieties, such as a phosphonate (B1237965) or a carboxylate group, can modulate the acidity and binding interactions with the receptor.

Substituents on the Backbone: Introducing substituents on the carbon backbone can create conformationally restricted analogues, which can help to elucidate the bioactive conformation of the molecule when bound to the receptor.

Studies on related compounds, such as 2-amino-4-phosphonobutyric acid, have shown that such modifications can significantly impact receptor selectivity and activity. researchgate.net For example, the introduction of conformational constraints can lead to analogues with altered potency and efficacy at different glutamate receptor subtypes.

| Modification Site | Potential Impact on Molecular Interaction |

| Carbon Backbone Length | Alters the distance between key functional groups, affecting receptor fit. |

| Terminal Acidic Group | Modulates acidity and hydrogen bonding potential with receptor residues. |

| Backbone Substitution | Restricts conformational flexibility, potentially locking the molecule in a bioactive conformation. |

The this compound scaffold can be incorporated into various probes and research tools to study its biological targets. These tools include radiolabeled ligands for in vivo imaging and fluorescent probes for cellular and molecular studies.

Radiolabeled Probes for PET Imaging:

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify biological processes. nih.govaustinpublishinggroup.com The synthesis of radiolabeled analogues of this compound can enable the non-invasive study of NMDA receptor distribution and dynamics in the living brain. For instance, a derivative of D-homocysteine has been labeled with fluorine-18 (B77423) ([¹⁸F]), a commonly used PET isotope, for tumor imaging. nih.gov A similar strategy could be applied to this compound, where the introduction of ¹⁸F would allow for its use as a PET tracer to map NMDA receptors. The synthesis of such a probe would involve the preparation of a suitable precursor for radiofluorination, followed by the nucleophilic substitution with [¹⁸F]fluoride.

Fluorescent Probes:

Fluorescent probes are invaluable tools in neuroscience for visualizing the localization and dynamics of molecules in cells and tissues. nih.govbertin-bioreagent.com A fluorescent derivative of this compound could be synthesized by attaching a fluorophore to the molecule. The design of such a probe would need to consider the site of fluorophore attachment to minimize disruption of its binding to the target receptor. The resulting fluorescent ligand could be used in techniques such as fluorescence microscopy and flow cytometry to study the cellular distribution of its binding sites. The development of fluorescent D-amino acids has provided a toolkit for probing various biological processes, and this technology could be adapted for the creation of this compound-based probes. researchgate.net

| Probe Type | Application | Design Principle |

| Radiolabeled (e.g., ¹⁸F) | In vivo imaging of NMDA receptors using PET. nih.gov | Incorporation of a positron-emitting isotope. |

| Fluorescent | Cellular and molecular imaging of binding sites. nih.govresearchgate.net | Covalent attachment of a fluorophore. |

Advanced Analytical Methodologies for D 2 Amino 4 Sulfobutyric Acid Research

Chromatographic Techniques for Enantioseparation and Quantification

Chromatography, particularly high-performance liquid chromatography, is a cornerstone for the analysis of amino acids. nih.gov It offers the resolution required to separate individual amino acids from a mixture and, crucially, to distinguish between stereoisomers.

HPLC and its advanced counterpart, UHPLC, are powerful tools for the quantitative analysis of amino acids. shimadzu.com These techniques separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). UHPLC systems utilize smaller particle-sized columns and higher pressures, leading to significantly faster analysis times and improved resolution compared to traditional HPLC. shimadzu.comchromatographyonline.com

For underivatized amino acids, which often lack a strong UV chromophore, detection can be challenging. chromatographyonline.comjasco-global.com However, methods using charged aerosol detection (CAD) or mass spectrometry can overcome this limitation. chromatographyonline.com A significant challenge in analyzing D-2-Amino-4-sulfobutyric acid is its high polarity, which can result in poor retention on conventional reversed-phase (RP) columns. mdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative approach that provides better retention for polar compounds. mdpi.com

The separation of D- and L-enantiomers of amino acids is a critical analytical challenge. This can be achieved through two primary HPLC-based strategies: direct separation using chiral stationary phases (CSPs) or indirect separation after derivatization with a chiral reagent.

Chiral Stationary Phases (CSPs): Direct enantioseparation on a CSP is often preferred as it avoids potential complications from derivatization reactions. sigmaaldrich.com Various types of CSPs are effective for resolving amino acid enantiomers:

Macrocyclic Glycopeptide Phases: CSPs like those based on teicoplanin are particularly successful for resolving underivatized amino acids. They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating polar, ionic compounds. sigmaaldrich.comchromatographytoday.com

Polysaccharide-Based Phases: Derivatives of cellulose and amylose are widely used CSPs due to their excellent enantioselectivity for a broad range of compounds, though they can be challenging for underivatized amino acids due to solubility issues. nih.govyakhak.org

Zwitterionic Phases: Cinchona alkaloid-derived zwitterionic CSPs contain both positively and negatively charged sites. This dual-ion pairing mechanism is highly effective for the direct resolution of ampholytic compounds like amino acids. researchgate.net

Pre-Column Derivatization: This indirect approach involves reacting the amino acid with a chiral or achiral derivatizing agent before injection into the HPLC system. nih.govshimadzu.com

Achiral Derivatization for RP-HPLC: The most common strategy involves derivatization with a fluorescent tag, which enhances detection sensitivity. jasco-global.comnih.gov o-Phthalaldehyde (OPA), when reacted with a primary amine in the presence of a thiol, rapidly forms a highly fluorescent isoindole derivative. creative-proteomics.com While OPA itself is not chiral, the addition of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), creates diastereomeric derivatives of the D- and L-amino acids. andrews.edu These diastereomers have different physical properties and can be separated on a standard (achiral) C18 reversed-phase column. andrews.edu This OPA/IBLC method is a well-established strategy for determining enantiomeric ratios. andrews.edu

Chiral Derivatization (Marfey's Method): Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) react with the amino group of a D/L amino acid mixture to form stable diastereomers that can be readily separated by RP-HPLC. researchgate.net

The combination of OPA with 9-fluorenylmethyl chloroformate (FMOC) is often used for the simultaneous analysis of primary and secondary amino acids, as OPA does not react with secondary amines. nih.govcreative-proteomics.comshimadzu.com

Table 1: Comparison of Chiral Separation Strategies for Amino Acids

| Strategy | Principle | Advantages | Disadvantages |

| Direct (Chiral Stationary Phase) | Enantiomers interact differently with the chiral selector bonded to the stationary phase, leading to different retention times. | - No derivatization required, saving time and avoiding potential side reactions. sigmaaldrich.com- Allows for the collection of pure, underivatized enantiomers. nih.gov | - CSPs can be expensive.- Method development can be more complex.- Not all CSPs are compatible with all mobile phases or MS detection. researchgate.net |

| Indirect (Pre-Column Derivatization) | A chiral derivatizing reagent (e.g., OPA/IBLC, Marfey's Reagent) reacts with the amino acid enantiomers to form diastereomers. These diastereomers are then separated on a standard achiral column. andrews.eduresearchgate.net | - Uses standard, less expensive achiral columns.- Often results in high separation efficiency.- Derivatization can improve detection sensitivity (e.g., fluorescent tags). jasco-global.com | - Derivatization adds an extra step to sample preparation. sigmaaldrich.com- Potential for racemization during the reaction.- Reaction must go to completion for accurate quantification. shimadzu.com |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool in modern analytical chemistry, providing unparalleled sensitivity and specificity for the detection and identification of molecules like this compound.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance analytes in complex biological matrices such as plasma, urine, or cerebrospinal fluid. nih.govmdpi.comthermofisher.com This technique combines the separation power of LC with the high selectivity and sensitivity of MS.

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the ion corresponding to the molecular weight of this compound). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification even at very low concentrations. mdpi.com

Direct analysis of underivatized amino acids by LC-MS/MS is an attractive alternative to derivatization-based methods because it simplifies sample preparation and avoids potential inaccuracies associated with the derivatization reaction. thermofisher.comrestek.com HILIC is often the chromatographic mode of choice for retaining and separating polar amino acids prior to MS detection. mdpi.com

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides extremely accurate mass measurements. This capability is crucial for the unambiguous identification and structural elucidation of unknown compounds or for confirming the identity of a known compound like this compound.

By measuring the mass of an ion with high precision (typically to within 5 parts per million), HRMS allows for the determination of the elemental formula of the molecule. nih.gov Furthermore, by analyzing the fragmentation patterns obtained from tandem HRMS (MS/MS) experiments, detailed structural information can be deduced. nih.govdtu.dk For instance, higher-energy collisional dissociation (HCD) can be used to fragment the molecule, and the resulting high-resolution fragment masses help to piece together the molecular structure, confirming the presence of the amino, carboxyl, and sulfonic acid groups and their connectivity. nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are vital for confirming the structure and purity of synthesized or isolated this compound.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its key functional groups. mdpi.comanalis.com.my

Table 2: Expected IR Absorption Regions for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

| Amino Group (as -NH₃⁺) | N-H stretching | 3300 - 2500 (broad) |

| N-H bending (asymmetric) | ~1600 | |

| N-H bending (symmetric) | ~1500 | |

| Carboxyl Group (as -COO⁻) | C=O stretching (asymmetric) | 1610 - 1550 |

| C=O stretching (symmetric) | 1420 - 1300 | |

| Sulfonic Acid Group (-SO₃H) | S=O stretching (asymmetric) | 1250 - 1120 |

| S=O stretching (symmetric) | 1080 - 1010 | |

| S-O stretching | 800 - 700 | |

| Alkyl Group (C-H) | C-H stretching | 3000 - 2850 |

| C-H bending | 1470 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation. ¹H NMR spectroscopy provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the complete bonding framework of the molecule, confirming the structure of this compound. nih.gov

UV-Visible Spectroscopy: Since this compound lacks a significant chromophore, it is not expected to absorb strongly in the UV-Visible region (200-800 nm). analis.com.my Its primary use would be to detect the presence of aromatic impurities or to monitor reactions if a chromophore-containing derivatizing agent is used. jasco-global.comanalis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for obtaining detailed information about the atomic-level structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, both ¹H (proton) and ¹³C NMR are employed to confirm its carbon skeleton and the placement of protons. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus. In aqueous solutions like D₂O, the protons of the amine and carboxylic acid groups readily exchange with the solvent, often simplifying the spectrum or causing their signals to be absent.

The predicted ¹H NMR spectrum reveals distinct signals for the protons at each position of the carbon chain. The α-proton (H-2) is typically found downfield due to the deshielding effects of the adjacent amino and carboxyl groups. The protons on the β- and γ-carbons (H-3 and H-4) exhibit chemical shifts that are characteristic of their positions relative to the electron-withdrawing sulfonate group.

Similarly, the ¹³C NMR spectrum shows four unique signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group appears at the lowest field (highest ppm value), while the other carbons are resolved based on their proximity to the electronegative nitrogen, oxygen, and sulfur atoms.

It is crucial to note that standard NMR spectroscopy performed in an achiral solvent cannot distinguish between enantiomers, such as the D- and L-forms of 2-Amino-4-sulfobutyric acid. Their spectra are identical. However, the D-configuration of the chiral center at the α-carbon can be confirmed using specialized NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, which induce diastereomeric interactions and lead to separable signals for each enantiomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Homocysteic Acid (D/L-2-Amino-4-sulfobutyric acid) in D₂O

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

| C-1 (Carboxyl) | ¹³C | 171.9 |

| C-2 (α-carbon) | ¹³C | 53.9 |

| C-3 (β-carbon) | ¹³C | 25.1 |

| C-4 (γ-carbon) | ¹³C | 49.3 |

| H-2 (α-proton) | ¹H | 4.14 |

| H-3 (β-protons) | ¹H | 2.45 |

| H-4 (γ-protons) | ¹H | 3.39 |

Note: Data is based on predicted values for L-Homocysteic acid, which are identical to those expected for this compound in an achiral environment. hmdb.ca

Biotechnological Production and Research Applications of D 2 Amino 4 Sulfobutyric Acid

Microbial Production and Fermentation Strategies

The microbial production of D-2-Amino-4-sulfobutyric acid, a non-proteinogenic amino acid, is not a naturally occurring process in most microorganisms. Therefore, its synthesis requires the application of advanced metabolic engineering and synthetic biology techniques. The general strategy involves engineering a host organism, such as Escherichia coli or Corynebacterium glutamicum, to first overproduce the L-enantiomer or the α-keto acid precursor, 2-oxo-4-sulfobutyric acid. This is followed by a biocatalytic step to achieve the desired D-configuration. The biosynthesis of the carbon backbone of this compound originates from the aspartate family of amino acids. embopress.org

Metabolic Engineering for Enhanced Biosynthesis in Microorganisms

To enhance the production of the C4 backbone required for this compound, systems metabolic engineering strategies are employed, primarily focusing on channeling metabolic flux towards its precursor, L-homoserine. acs.org In E. coli, this involves a series of genetic modifications to both upregulate the biosynthetic pathway and eliminate competing pathways. embopress.orgnih.gov

Key metabolic engineering strategies include:

Deletion of Competing Pathways: To prevent the diversion of the key intermediate L-aspartate-semialdehyde and the precursor L-homoserine into other amino acids, competing pathway genes are deleted. Common targets for knockout include genes responsible for the synthesis of threonine, methionine (metA), and lysine (B10760008) (lysA). embopress.org

Elimination of Degradation Pathways: Genes encoding for enzymes that degrade precursors, such as threonine dehydrogenase (tdh), are removed to prevent the loss of intermediates. embopress.org

Enhancement of Precursor Supply: Overexpression of key enzymes in the upstream pathway, such as those involved in the conversion of aspartate to L-aspartate-semialdehyde, can further boost the production of the C4 backbone.

Sulfur Assimilation: The biosynthesis of this compound requires the incorporation of a sulfur group. The sulfur assimilation pathway, which converts inorganic sulfate (B86663) into a usable form like sulfide, may need to be enhanced. libretexts.org This can involve overexpressing enzymes like serine acetyltransferase and O-acetylserine (thiol)-lyase to increase the flux towards sulfur-containing compounds. mpg.de

These combined strategies aim to create a microbial cell factory that efficiently converts a simple carbon source like glucose into the direct precursors of this compound.

**Table 1: Key Genetic Targets for Engineering L-Homoserine (C4 Precursor) Production in *E. coli***

| Genetic Target | Strategy | Rationale | Reference |

|---|---|---|---|

thrA, lysC |

Express feedback-resistant variants | Overcome feedback inhibition of aspartokinase to increase flux from aspartate. | embopress.org |

metA |

Gene deletion | Prevent conversion of L-homoserine to methionine, conserving the precursor pool. | embopress.org |

lysA |

Gene deletion | Prevent conversion of L-aspartate-semialdehyde to lysine. | embopress.org |

tdh |

Gene deletion | Prevent degradation of L-threonine, a potential byproduct and pathway intermediate. | embopress.org |

tdcC |

Gene deletion | Eliminate transporter that re-uptakes the product into the cell. | embopress.org |

Role of D-Amino Acid Oxidases and Transaminases in Biocatalysis

D-Amino acid oxidases (DAAO) and D-amino acid transaminases (DAAT) are the primary enzymes utilized in biocatalysis to produce D-amino acids. rsc.orgwikipedia.org

D-Amino Acid Oxidases (DAAO): DAAOs are flavoenzymes that catalyze the stereoselective oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.org While highly stereospecific for the D-enantiomer, their substrate specificity varies. Many DAAOs are most active towards neutral, hydrophobic D-amino acids and show significantly lower activity towards acidic D-amino acids like D-aspartate and D-glutamate. wikipedia.orgfrontiersin.org This presents a potential challenge for processes involving this compound, which has an acidic sulfonate group. However, protein engineering has been successfully used to enhance the catalytic activity of DAAO towards unnatural or poorly accepted substrates. nih.gov

D-Amino Acid Transaminases (DAAT): DAATs, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor D-amino acid (like D-alanine) to an α-keto acid acceptor, producing a new D-amino acid and an α-keto acid byproduct (like pyruvate). wikipedia.orgmdpi.com These enzymes are crucial for the synthesis of D-amino acids, including D-glutamate, which is a key component of bacterial cell walls. mdpi.com Importantly, DAATs have demonstrated high activity towards D-glutamate, a close structural analog of this compound, making them excellent candidates for the stereoselective synthesis of this compound from its α-keto acid, 2-oxo-4-sulfobutyric acid. nih.govmdpi.com

Enzymatic Synthesis and Deracemization Processes

Enzymatic methods provide a highly selective and efficient means to produce enantiomerically pure D-amino acids, avoiding the harsh conditions and racemization issues associated with some chemical methods. rsc.org

Application of D-Amino Acid Oxidases for Alpha-Keto Acid Production

D-amino acid oxidase is a key biocatalyst for producing α-keto acids from D-amino acids. wikipedia.org The reaction involves the stereospecific oxidation of the D-amino acid to an imino acid, which then spontaneously hydrolyzes in water to the corresponding α-keto acid and ammonia. frontiersin.org In the case of this compound, DAAO would catalyze its conversion to 2-oxo-4-sulfobutyric acid.

This process is often used in kinetic resolution, where DAAO selectively removes the undesired D-enantiomer from a racemic mixture, leaving the pure L-enantiomer behind. rsc.org A critical consideration is the hydrogen peroxide byproduct, which can cause oxidative degradation of the target α-keto acid. nih.gov To mitigate this, catalase is almost always used in a coupled reaction to decompose the hydrogen peroxide into water and oxygen. nih.govmdpi.com While native DAAOs may have low activity for acidic substrates, engineered variants with redesigned substrate tunnels and pockets have shown dramatically improved catalytic efficiency for such molecules. nih.gov

Strategies for Enantiomerically Pure this compound Production

Achieving high yields of enantiomerically pure D-amino acids requires processes that can overcome the 50% theoretical yield limit of simple kinetic resolution. Dynamic kinetic resolution and stereoinversion are two such advanced strategies. portlandpress.comgoogle.com

Dynamic Kinetic Resolution (DKR): This process combines the enantioselective reaction of one enantiomer with the simultaneous racemization of the remaining, unwanted enantiomer. google.comnih.gov This allows the entire racemic starting material to be converted into a single, desired product, with theoretical yields approaching 100%. For this compound, this could involve the selective acylation of the D-enantiomer using an enzyme, coupled with a chemical or enzymatic racemase that continuously converts the L-enantiomer into the D-form for the enzyme to act upon.

Stereoinversion Cascade: A highly effective method for producing D-amino acids is the stereoinversion of readily available and inexpensive L-amino acids. rsc.org This one-pot biocatalytic cascade typically involves two key enzymatic steps:

Oxidative Deamination: An L-amino acid selective enzyme, such as an L-amino acid deaminase (LAAD), converts the L-enantiomer (L-2-Amino-4-sulfobutyric acid) into the intermediate α-keto acid (2-oxo-4-sulfobutyric acid). nih.gov

Reductive Amination: A D-amino acid selective enzyme, such as a D-amino acid dehydrogenase (DAADH) or a D-amino acid transaminase (DAAT), asymmetrically converts the α-keto acid intermediate into the final D-amino acid product (this compound). rsc.orgnih.gov

This cascade process efficiently transforms the L-enantiomer into the D-enantiomer with high enantiomeric excess (>99%) and quantitative yields. rsc.orgnih.gov

Table 2: Comparison of Enzymatic Strategies for Enantiopure D-Amino Acid Production

| Strategy | Description | Key Enzymes | Theoretical Yield | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Selective removal of one enantiomer from a racemic mixture. | L- or D-Amino Acid Oxidase | 50% | rsc.org |

| Dynamic Kinetic Resolution (DKR) | Selective reaction of one enantiomer coupled with racemization of the other. | Acylase, Racemase | ~100% | google.com |

| Stereoinversion Cascade | Conversion of an L-amino acid to a D-amino acid via a keto-acid intermediate. | L-Amino Acid Deaminase, D-Amino Acid Dehydrogenase/Transaminase | ~100% | rsc.orgnih.gov |

Applications as Research Tools and Reagents

This compound, also known as D-homocysteic acid, serves as a valuable research tool, particularly in the field of neuroscience. chemimpex.com Its structural similarity to the excitatory neurotransmitter glutamate (B1630785) allows it to interact with glutamate receptors.

L-Homocysteic acid is recognized as an endogenous agonist for N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity and memory function. sigmaaldrich.commedchemexpress.com The D-enantiomer is likewise utilized in research to probe these systems. It is employed in experimental studies to investigate the mechanisms of excitatory neurotransmission and excitotoxicity. chemimpex.commedchemexpress.com

Key research applications include:

Neuroscience Research: It is used to study synaptic transmission and plasticity by activating NMDA receptors. chemimpex.com

Neurological Disorder Models: As a potent neuroexcitatory compound, it can be used to model excitotoxic conditions relevant to neurological disorders such as Alzheimer's disease and Parkinson's disease. chemimpex.com

Biomarker Research: Studies have suggested that plasma levels of homocysteic acid may serve as an early diagnostic marker for mild cognitive impairment, a precursor stage to Alzheimer's disease. nih.gov

Pharmacology: It can be used as a reference compound to evaluate the effects of potential drug candidates on the central nervous system, specifically those targeting the glutamatergic system. chemimpex.com

Use in Proteomics Research

In the field of proteomics, which is the large-scale study of proteins, this compound is relevant primarily as a marker of oxidative stress. Specifically, its L-form, L-homocysteic acid, has been identified as an oxidation product of methionine residues in proteins. nih.govnih.gov When proteins are exposed to reactive oxygen species, the sulfur-containing side chain of methionine can be oxidized to form homocysteic acid. nih.govnih.gov

Mass spectrometry is a key analytical technique in proteomics used to identify proteins and their modifications. nih.gov The formation of homocysteic acid from methionine results in a specific mass shift that can be detected by mass spectrometry, indicating that the protein has been subjected to oxidative damage. nih.govnih.gov This has important implications for studies on aging, neurodegenerative diseases like Alzheimer's, and other conditions associated with oxidative stress. nih.gov While the focus has been on the L-isomer as the product of methionine oxidation, the presence and effects of the D-isomer in this context are an area for potential further investigation.

Table 1: Methionine Oxidation Products in Proteomics

| Original Amino Acid | Oxidizing Agent | Oxidation Product | Significance in Proteomics |

| Methionine | Hydroxyl Radical | Homocysteic Acid | Marker of severe oxidative protein damage. nih.gov |

Exploration in Biochemical and Pharmacological Research Tool Development

This compound and its L-isomer have been explored as tools in biochemical and pharmacological research, particularly in the field of neuroscience. L-homocysteic acid is known to be a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the central nervous system that plays a crucial role in synaptic plasticity and memory formation. wikipedia.orgnih.gov

Overactivation of NMDA receptors can lead to excitotoxicity, a process that contributes to neuronal damage in stroke and neurodegenerative diseases. pnas.org As an NMDA receptor agonist, L-homocysteic acid can be used in research to study these processes. nih.govmdpi.com

Studies have shown that D-homocysteic acid also acts as an agonist at NMDA receptors, although it is generally less potent than its L-counterpart. mdpi.com This makes the D-isomer a useful tool for studying the stereospecificity of NMDA receptor activation. By comparing the effects of the L- and D-isomers, researchers can gain insights into the structural requirements for ligand binding and receptor activation.

The neurotoxic effects of homocysteine, a metabolic precursor to homocysteic acid, are thought to be mediated in part through its conversion to homocysteic acid and subsequent activation of NMDA receptors. pnas.org Therefore, both isomers of 2-amino-4-sulfobutyric acid are valuable pharmacological tools for investigating the mechanisms of homocysteine-induced neurotoxicity. nih.govpnas.org

Table 2: Pharmacological Profile of Homocysteic Acid Isomers

| Isomer | Receptor Target | Activity | Research Application |

| L-2-Amino-4-sulfobutyric acid | NMDA Receptor | Potent Agonist | Studying excitotoxicity and synaptic plasticity. wikipedia.orgnih.gov |

| This compound | NMDA Receptor | Weaker Agonist | Investigating stereospecificity of receptor binding. mdpi.com |

Role of D 2 Amino 4 Sulfobutyric Acid in Non Human Biological Systems

Function and Metabolism in Microorganisms

The roles of D-amino acids in microorganisms are multifaceted, ranging from cell wall components to signaling molecules.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, providing protection from environmental stresses. Certain D-amino acids have been identified as key signaling molecules that can trigger the disassembly of these biofilms. For instance, a mixture of D-leucine, D-methionine, D-tyrosine, and D-tryptophan has been shown to induce biofilm disassembly in Bacillus subtilis. Similarly, D-aspartic acid and D-glutamic acid have demonstrated the ability to disperse established biofilms of Staphylococcus aureus and inhibit new biofilm formation. nih.govnih.gov These acidic D-amino acids are thought to disrupt the biofilm matrix. nih.gov

While direct research on the specific role of D-2-Amino-4-sulfobutyric acid in bacterial biofilm dynamics is not extensively documented, its structural similarity to D-aspartic acid and D-glutamic acid suggests a potential, yet uninvestigated, role in modulating biofilm formation or disassembly. The acidic sulfonyl group of this compound could potentially interact with components of the extracellular polymeric substance (EPS) matrix of biofilms.

Lactic acid bacteria (LAB) are known to produce and utilize a variety of D-amino acids for different physiological purposes, including as components of their peptidoglycan cell wall. The metabolism of sulfur-containing amino acids like methionine and cysteine has been studied in some LAB strains. For example, some strains of Lactobacillus paracasei can convert methionine to cysteine. frontiersin.org The metabolism of L-cysteine has also been shown to enhance the production of L-lactic acid in Bacillus coagulans. nih.gov

However, specific studies detailing the presence, metabolism, or physiological roles of this compound in lactic acid bacteria are currently scarce in the available scientific literature. The metabolic pathways for sulfur-containing amino acids in LAB are complex and strain-dependent, and the specific enzymes that might act on this compound have not been identified. nih.gov

Studies in Animal Models (Mechanism-Focused Research)

Investigations using animal models have provided insights into the potential physiological effects of this compound at a molecular and cellular level.

In the field of neurobiology, certain D-amino acids are recognized as important signaling molecules. For instance, D-serine acts as a co-agonist at NMDA receptors in the mammalian brain and plays a role in retinal physiology. mdpi.comcellnatsci.com Research on the mudpuppy (Necturus maculosus) retina has shown that cysteic acid and homocysteic acid, which are sulfonic amino acids, are potent excitatory agents in the inner retina. jneurosci.org This suggests that compounds with a similar structure, like this compound, could potentially interact with excitatory amino acid receptors.

While direct studies on this compound as a neurotransmitter analogue are limited, its structural resemblance to the excitatory neurotransmitter glutamate (B1630785) suggests it could have activity at glutamate receptors. Analogues of the neurotransmitter GABA (gamma-Aminobutyric acid) have been extensively studied to understand receptor pharmacology, indicating a precedent for investigating amino acid analogues. nih.govwikipedia.org

Table 1: Investigated Roles of Related Amino Acids in Animal Neurobiology

| Compound | Animal Model | Observed Effect |

|---|---|---|

| Cysteic Acid | Mudpuppy (Necturus maculosus) | Potent excitatory agent in the inner retina. jneurosci.org |

Research has highlighted the significant role of certain D-amino acids in vertebrate reproduction. D-aspartic acid, for example, has been shown to be involved in the synthesis and release of sex hormones and in spermatogenesis in various animal models. nih.govnih.govresearchgate.net Studies in rats and other vertebrates have demonstrated that D-aspartate can influence the hypothalamus-pituitary-gonad axis, leading to increased testosterone (B1683101) levels. nih.govresearchgate.net

Currently, there is a lack of specific research investigating the impact of this compound on molecular pathways in animal reproduction. Given the specific structure-activity relationships observed for D-aspartic acid, it cannot be assumed that this compound would have similar effects.

In animal cells, sulfur-containing amino acids are crucial for various metabolic processes. Research using a rat model has demonstrated that cysteic acid from dietary sources can be metabolized to glutathione (B108866) and taurine (B1682933) in the liver. nih.gov Glutathione is a major antioxidant, and taurine has numerous physiological roles. The metabolism of cysteine, a precursor to cysteic acid, is tightly regulated and plays a key role in signaling pathways that control the expression of enzymes like cysteine dioxygenase. nih.gov

The transport of acidic amino acids into animal cells is a well-studied process, with specific transport systems responsible for their uptake. nih.gov It is plausible that this compound, as an acidic amino acid, would be recognized by these transporters. Its subsequent intracellular fate would depend on the specificity of the enzymes involved in sulfur amino acid metabolism.

Table 2: Metabolic Fate of Cysteic Acid in a Rat Model

| Dietary Component | Metabolite | Location of Metabolism |

|---|---|---|

| Cysteic Acid (from keratin) | Glutathione | Liver nih.gov |

Theoretical and Computational Studies of D 2 Amino 4 Sulfobutyric Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as D-2-Amino-4-sulfobutyric acid, might interact with a biological target, typically a protein receptor or an enzyme. These methods are instrumental in drug discovery and molecular biology for understanding the structural basis of molecular recognition.

Prediction of Ligand-Receptor Interactions

The process involves generating a three-dimensional model of the compound and docking it into the active site of the receptor. The simulation would calculate the probable binding affinity, often expressed as a docking score or binding energy, and identify key molecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For this compound, key interactions would be anticipated between its amino group, carboxyl group, and sulfonate group with specific amino acid residues in the receptor's binding pocket.

A hypothetical docking study could yield results similar to the following table, which illustrates the type of data generated. Please note, this table is for illustrative purposes and is not based on actual experimental data for this compound.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| NMDA Receptor Subunit | -8.5 | Arginine, Lysine (B10760008) | Hydrogen Bond, Electrostatic |

| Glutamate (B1630785) Receptor X | -7.2 | Serine, Threonine | Hydrogen Bond |

Elucidation of Enzyme-Substrate Binding Dynamics

Molecular dynamics (MD) simulations can provide insights into the dynamic nature of enzyme-substrate interactions. While no specific MD studies on this compound were identified, such simulations would model the compound's interaction with an enzyme over time, revealing conformational changes in both the ligand and the enzyme upon binding. This can help in understanding the catalytic mechanism and the factors influencing substrate specificity. For instance, a study on a racemase enzyme involved in the biosynthesis of poly-D-2,4-diaminobutyric acid utilized structural modeling to predict amino acid residues responsible for substrate discrimination. frontiersin.org

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations are employed to understand the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) can be used to determine the optimal three-dimensional conformation of this compound. Conformational analysis is crucial as the biological activity of a molecule is highly dependent on its shape.

These calculations can predict various properties, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can indicate regions of the molecule that are likely to engage in electrostatic interactions. While specific quantum chemical data for this compound is not available, the table below provides an example of the type of data that would be generated from such a study.

| Computational Method | Basis Set | Optimized Geometric Parameter | Predicted Value |

| DFT (B3LYP) | 6-31G | Cα-Cβ bond length | 1.54 Å |

| DFT (B3LYP) | 6-31G | N-Cα-C bond angle | 110.5° |

| DFT (B3LYP) | 6-31G* | H-N-Cα-C dihedral angle | 120.0° |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches to SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use statistical methods to build models that can predict the activity of new compounds.

For this compound, a QSAR study would involve compiling a dataset of related molecules with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), would be calculated for each molecule. A mathematical model would then be developed to relate these descriptors to the observed activity.

While no specific SAR studies for this compound were found, research on analogs of 2-amino-4-phosphonobutanoic acid has utilized molecular modeling to understand the conformational requirements for biological activity. nih.gov Such studies are vital for designing more potent and selective analogs. A hypothetical SAR study on this compound analogs might reveal the importance of the sulfonate group's position and the stereochemistry of the alpha-carbon for receptor binding and activation.

The following table illustrates the kind of data that a QSAR study might generate. This data is hypothetical and serves to demonstrate the principles of SAR.

| Analog of this compound | Modification | Receptor Binding Affinity (IC50, nM) | Predicted Activity (from QSAR model) |

| Compound 1 | Methylation of amino group | 150 | 145 |

| Compound 2 | Extension of carbon chain | 500 | 510 |

| Compound 3 | Replacement of sulfonate with phosphate | 250 | 260 |

Historical Context and Evolution of Research on D 2 Amino 4 Sulfobutyric Acid

Early Discoveries and Initial Characterization

The precise first synthesis and characterization of D-2-Amino-4-sulfobutyric acid, also known as D-homocysteic acid, is not prominently documented in major scientific historical accounts. However, the synthesis of its racemic form and related acidic amino acids can be traced back to the early 1960s. A pivotal publication by J. C. Watkins in 1962 described the synthesis of a number of acidic amino acids, including homocysteic acid, for neuropharmacological studies. This work was foundational in exploring the structure-activity relationships of excitatory amino acids.

The characterization of a newly synthesized amino acid like this compound during this period would have relied on the burgeoning techniques of the time. The properties of the L-isomer, L-homocysteic acid, are better documented and provide a basis for understanding the characteristics of its D-enantiomer.

| Property | Value |

| Chemical Formula | C4H9NO5S |

| Molar Mass | 183.18 g·mol−1 |

| Appearance | White or colorless solid |

| Melting Point | 261 °C (decomposes) |

This table presents the known physical and chemical properties of L-homocysteic acid, which are expected to be identical for this compound, with the exception of its optical rotation.

The resolution of the D- and L-enantiomers from a racemic mixture was a significant challenge. Early methods for chiral resolution, a process to separate racemic mixtures into their pure enantiomers, were being developed and refined during this period. Techniques such as enzymatic resolution, which utilizes the stereospecificity of enzymes to act on only one enantiomer, were becoming more common.

Evolution of Research Paradigms and Methodologies in Amino Acid Science

The mid-20th century witnessed a revolution in the analytical techniques available to biochemists, which profoundly impacted the study of amino acids. Prior to the 1940s, the separation and identification of individual amino acids from complex mixtures was a formidable task.

The advent of paper chromatography in the 1940s, pioneered by Archer Martin and Richard Synge, was a watershed moment. This technique allowed for the separation of amino acids based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent). This method was instrumental in the initial analysis of amino acid compositions of proteins and other biological samples. For a compound like this compound, paper chromatography would have been a primary tool for its initial identification and purity assessment.

The subsequent development of ion-exchange chromatography provided a more powerful and quantitative method for amino acid analysis. Stanford Moore and William Stein, in their Nobel Prize-winning work, developed the first automated amino acid analyzer in 1958. nih.govuta.edunih.govtamu.edusynabs.bechromatographyonline.commdpi.comthe-scientist.com This instrument utilized columns packed with ion-exchange resins to separate amino acids based on their charge properties, followed by reaction with ninhydrin (B49086) to produce a colored product that could be quantified. This automated system brought unprecedented precision and efficiency to amino acid analysis and would have been the gold standard for characterizing a novel amino acid like this compound.

The ability to distinguish between D- and L-enantiomers specifically was advanced by the development of chiral stationary phases for chromatography in the 1980s. These specialized columns are coated with a chiral molecule that interacts differently with the two enantiomers of a compound, allowing for their separation.

Key Milestones and Seminal Contributions to the Field of D-Amino Acid Research

For a long time, D-amino acids were considered "unnatural" and largely confined to the cell walls of bacteria. The prevailing dogma was that life was exclusively built from L-amino acids. However, a series of key discoveries gradually overturned this view and established D-amino acids as important biological molecules.

A foundational contribution to the field was the discovery of D-amino acid oxidase (DAAO) by Sir Hans Adolf Krebs in 1935. nih.govwikipedia.orgnih.gov This enzyme, which specifically degrades D-amino acids, hinted at their presence and metabolic relevance in higher organisms long before they were widely identified.

The discovery of free D-amino acids in mammals was a major turning point. In the late 1980s and early 1990s, the presence of significant amounts of D-serine and D-aspartate was detected in the mammalian brain. nih.govmdpi.comfrontiersin.org This was a paradigm shift, suggesting that these "unnatural" amino acids played physiological roles.

Subsequent research revealed that D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor , a key player in synaptic plasticity, learning, and memory. mdpi.comnih.govresearchgate.netnih.govnih.govalzdiscovery.orgnih.govfrontiersin.orgchromatographytoday.com This discovery firmly established D-amino acids as important signaling molecules in the nervous system. The research into D-aspartate also pointed to its role as a neurotransmitter and its involvement in nervous and neuroendocrine system function. mdpi.comnih.govnih.govresearchgate.net

These seminal discoveries created the scientific context for investigating other D-amino acids, including synthetic ones like this compound. The understanding that D-amino acids could have potent biological activities spurred interest in synthesizing and testing novel D-amino acid analogs for their potential pharmacological effects, particularly in the realm of neuroscience.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。